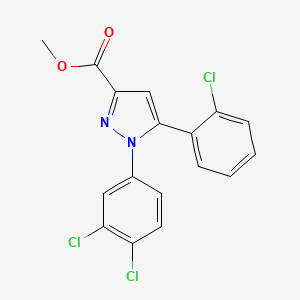

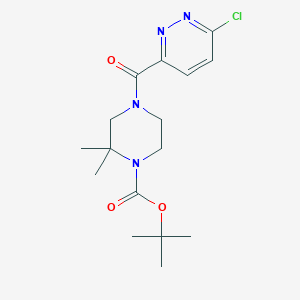

![molecular formula C16H11ClN6O2S B2455970 5-chloro-6-hydroxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide CAS No. 1903684-44-5](/img/structure/B2455970.png)

5-chloro-6-hydroxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known to bind with a variety of enzymes and receptors in biological systems, showing versatile biological activities . Thiadiazines, on the other hand, are another class of heterocyclic compounds that have shown a wide range of applications as synthetic intermediates and promising pharmaceuticals .

Synthesis Analysis

The synthesis of triazolothiadiazine derivatives involves various synthetic approaches . For instance, one method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The structure of these compounds is quite complex. Triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, is one of the most essential nuclei owing to their wide range of applications .Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions. For instance, they can react with hydrazonoyl halides in the presence of triethylamine to form a variety of heterocyclic compounds .科学研究应用

Antifungal Activity

Pyridazine derivatives, including the compound , have been investigated for their antifungal properties. In a study by Wu et al., novel pyridazine derivatives were synthesized from easily accessible starting materials, mucochloric acid, and benzene. Some of these compounds displayed good antifungal activities against various fungi, including Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica . Further research could explore the mechanism of action and optimize the structure for enhanced antifungal efficacy.

Antiproliferative and Antiviral Potential

While specific studies on this compound are limited, related indole derivatives have shown promise in antiproliferative and antiviral applications. For instance, pyrimidine-derived indole ribonucleosides exhibited in vitro antiproliferative activity against cancer cell lines . Investigating the effects of our compound on cancer cells and viral pathogens could provide valuable insights.

Agricultural Science: Plant Growth Regulation

Pyridazine derivatives have immense potential in agricultural science. They can serve as plant growth regulators and crop protection agents. Modification of the 5-chloro-6-phenylpyridazin-3(2H)-one scaffold by introducing suitable substituents at the N-2 position could lead to compounds with potent activity. Incorporating 1,3,4-thiadiazole and 1,3,4-oxadiazole scaffolds into the pyridazin-3(2H)-one ring may enhance its efficacy . Researchers could explore its impact on plant growth, stress tolerance, and disease resistance.

Other Potential Applications

Although not extensively studied, pyridazine derivatives have been investigated in various contexts:

- Insecticides : Some pyridazine derivatives exhibit insecticidal properties . Further exploration could reveal their effectiveness against specific pests.

- Anti-inflammatory Agents : Given the diverse bioactivities of pyridazine derivatives, investigating their anti-inflammatory potential could be worthwhile .

- Herbicides : Pyridazine-based compounds might have applications as herbicides .

作用机制

Target of Action

Similar compounds have been shown to have antiproliferative action against human colon cancer cell lines .

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in the cellular processes .

Biochemical Pathways

Similar compounds have been found to incite the mitochondrial apoptotic pathway .

Result of Action

Similar compounds have shown notable cytotoxicity in certain cell lines .

未来方向

属性

IUPAC Name |

5-chloro-6-oxo-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN6O2S/c17-11-5-10(6-18-16(11)25)15(24)19-7-14-21-20-13-2-1-12(22-23(13)14)9-3-4-26-8-9/h1-6,8H,7H2,(H,18,25)(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHHMVPBAFDRAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(N2N=C1C3=CSC=C3)CNC(=O)C4=CNC(=O)C(=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-6-hydroxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-ethylphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2455888.png)

![3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy]-4-methoxybenzaldehyde](/img/structure/B2455890.png)

![1-Benzyl-3'-(3-chloro-4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2455900.png)

![5-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-pyran-2-one oxalate](/img/structure/B2455901.png)

![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2455902.png)

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2,2-dimethoxyethyl)oxamide](/img/structure/B2455904.png)

![1-(3,5-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2455906.png)

![5-Chloro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridin-2-amine](/img/structure/B2455910.png)